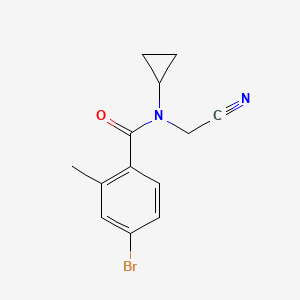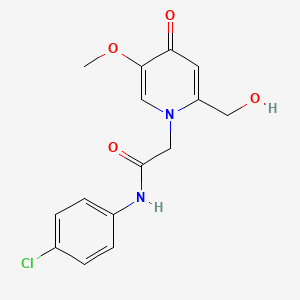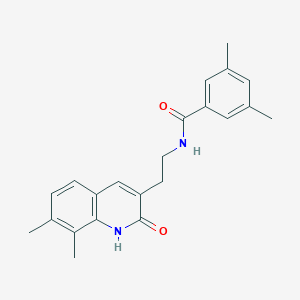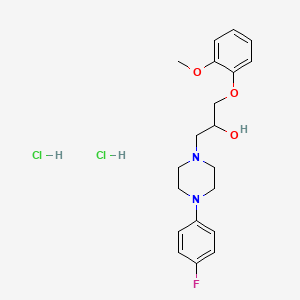![molecular formula C18H17BrN2O4 B2474268 2-(2-bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide CAS No. 875871-68-4](/img/structure/B2474268.png)
2-(2-bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) and an amine group (N-H). The presence of bromine and formyl groups also suggests that this compound might have interesting reactivity .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the positions of atoms in the molecule and the nature of the bonds between them.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide, bromine, and formyl groups. These groups are often involved in various types of organic reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can often be predicted based on the structure of the compound and comparison with similar compounds .Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis of Piperidines
The study by Mollet et al. (2011) discusses the stereoselective preparation of cis-3,4-disubstituted piperidines, which are valuable templates in medicinal chemistry. This research demonstrates the utility of bromo- and formyloxypiperidines in synthesizing piperidin-3-one frameworks, a process that could be analogous to reactions involving compounds like "2-(2-bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide" (Mollet et al., 2011).
Synthesis and Antimicrobial Profile of Schiff Bases
Fuloria et al. (2014) explored the synthesis of Schiff bases and thiazolidinone derivatives from bromophenols, showcasing their antimicrobial potential. This suggests that brominated compounds, similar in functionality to the one , could serve as intermediates in developing new antimicrobial agents (Fuloria et al., 2014).
Acetamide Derivatives as Potential Therapeutics
Rani et al. (2016) reported on the synthesis of acetamide derivatives with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. This highlights the significance of the acetamide group, present in the compound of interest, in medicinal chemistry applications (Rani et al., 2016).
Bromophenols as Radical Scavengers
Li et al. (2012) isolated nitrogen-containing bromophenols from marine algae, demonstrating their potent radical scavenging activity. This indicates that bromophenols, similar to the bromo- and formyl- groups in the compound of interest, could be explored for their antioxidant properties (Li et al., 2012).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O4/c1-11-3-5-15(12(2)7-11)20-18(24)21-17(23)10-25-16-6-4-13(9-22)8-14(16)19/h3-9H,10H2,1-2H3,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGDLCAOKWAWLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC(=O)COC2=C(C=C(C=C2)C=O)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2,4]Triazolo[1,5-a]pyridin-7-amine;hydrochloride](/img/structure/B2474185.png)
![(9,11,14,16,18-Pentaoxadispiro[cyclohexane-1,4'-tricyclo[7.3.0.0<2,6>]dodecane-11',1''-cyclohexane]-13-yl)methan-1-ol](/img/structure/B2474188.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2474190.png)





![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2474200.png)
![Ethyl 3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2474201.png)
![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2474202.png)

![1,1,1-Trifluoro-4-[3-(trifluoromethyl)anilino]-2-butanol](/img/structure/B2474205.png)